1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide
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Overview
Description
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and a carboxamide group
Mechanism of Action
Safety and Hazards
Preparation Methods
The synthesis of 1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide involves several steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride and N-(2-hydroxyethyl)piperidine-4-carboxamide.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions: Common reagents include bases like triethylamine and solvents like dichloromethane. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound shares structural similarities but differs in its functional groups and biological activity.
Piperidine derivatives: Various piperidine derivatives have different substituents and exhibit diverse biological activities.
Sulfonyl compounds: Compounds with sulfonyl groups have unique chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-N-(2-hydroxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O5S/c1-23-13-3-2-12(16)10-14(13)24(21,22)18-7-4-11(5-8-18)15(20)17-6-9-19/h2-3,10-11,19H,4-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEFFEPASVJLSNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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